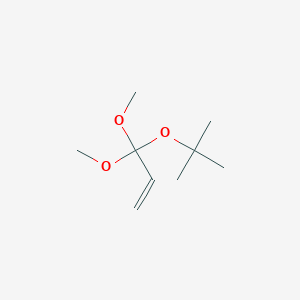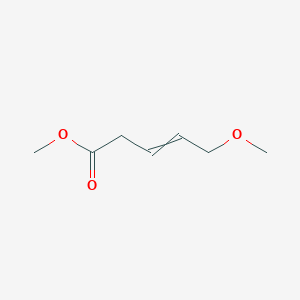![molecular formula C10H19N3O B14603942 1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-methyl- CAS No. 61155-15-5](/img/structure/B14603942.png)
1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-methyl- is a bicyclic compound containing nitrogen atoms within its structure.
Méthodes De Préparation
The synthesis of 1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-methyl- typically involves the reaction of appropriate precursors under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, often using advanced techniques such as continuous flow reactors .
Analyse Des Réactions Chimiques
1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Applications De Recherche Scientifique
1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-methyl- has found extensive applications in scientific research, including:
Organic Chemistry: It is used as a catalyst in various organic reactions, including polymer synthesis and recycling, as well as the synthesis of carboxylic acid derivatives.
Biology and Medicine: The compound’s unique structure makes it a potential candidate for drug development and biological studies, particularly in the design of enzyme inhibitors and receptor modulators.
Mécanisme D'action
The mechanism of action of 1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways, resulting in the desired effects .
Comparaison Avec Des Composés Similaires
1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-methyl- can be compared with other similar compounds, such as:
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD): Both compounds are bicyclic and contain nitrogen atoms, but TBD is known for its application as a powerful organocatalyst.
3-methyl-3,10-diazabicyclo[4.3.1]decan-4-one hydrochloride: This compound shares a similar bicyclic structure but differs in the position and type of substituents.
The uniqueness of 1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-methyl- lies in its specific substitution pattern and the resulting chemical properties, making it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
61155-15-5 |
|---|---|
Formule moléculaire |
C10H19N3O |
Poids moléculaire |
197.28 g/mol |
Nom IUPAC |
3-ethyl-7-methyl-1,3,7-triazabicyclo[4.3.1]decan-2-one |
InChI |
InChI=1S/C10H19N3O/c1-3-12-5-4-9-8-13(10(12)14)7-6-11(9)2/h9H,3-8H2,1-2H3 |
Clé InChI |
OAJWETDCTBHIJG-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCC2CN(C1=O)CCN2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-Acetylhydrazinylidene)methyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B14603874.png)

![4-Methoxyphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14603891.png)





![N-{4-[2-(4-Methylphenoxy)ethoxy]-2-nitrophenyl}acetamide](/img/structure/B14603928.png)




